molecular formula C10H15ClN2O2S B2631284 N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride CAS No. 2060000-37-3

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride

Cat. No.: B2631284
CAS No.: 2060000-37-3
M. Wt: 262.75
InChI Key: AXWQXILQWQNEAG-UHFFFAOYSA-N
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Description

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride, also known as DIDS, is a chemical compound that has been widely used in scientific research to investigate various physiological and biochemical processes. DIDS is a sulfonamide derivative that has been found to have a variety of effects on ion channels, transporters, and enzymes.

Scientific Research Applications

Pharmacological Significance and Therapeutic Potentials

Sulfonamides Overview : Sulfonamides, including N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride, have been widely recognized for their therapeutic potential across various medical fields. These compounds exhibit a broad spectrum of pharmacological activities, such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Their structural diversity enables the development of new therapeutic agents targeting multiple diseases, including cancer, glaucoma, inflammation, and microbial infections (El-Qaliei et al., 2020).

Antitumor and Antimicrobial Applications : Recent research highlights the importance of sulfonamides in developing antitumor agents due to their significant activity against various cancer types. Moreover, their antimicrobial properties make them valuable in combating bacterial infections and diseases caused by other microorganisms. Sulfonamides such as this compound play a crucial role in modern therapy for microbial infections, underscoring their ongoing relevance in medicinal chemistry (Gulcin & Taslimi, 2018).

Role in HIV Treatment : The indolylarylsulfones class, closely related to sulfonamides, has shown high potency as non-nucleoside reverse transcriptase inhibitors for treating human immunodeficiency virus type 1 (HIV-1). Their development and the structure-activity relationship (SAR) studies indicate promising drug candidates for AIDS treatment in combination with other antiretroviral agents, showcasing the versatility of sulfonamide derivatives in addressing critical health challenges (Famiglini & Silvestri, 2018).

Enhancement of Photodynamic Therapy (PDT) : In the realm of dermatology, sulfonamides, through their influence on protoporphyrin IX accumulation, have been investigated to improve the clinical outcomes of photodynamic therapy (PDT) for skin conditions. Their role in pretreatment strategies to optimize intralesional content of photosensitizers opens new avenues for enhancing PDT efficacy in treating skin diseases (Gerritsen et al., 2008).

Sulfonamide Derivatives as Diuretics and Carbonic Anhydrase Inhibitors : Beyond their antimicrobial and antitumor applications, sulfonamides have been integral in developing diuretics and carbonic anhydrase inhibitors. These compounds have shown effectiveness in managing conditions like glaucoma, obesity, cancer, epilepsy, and hypertension, demonstrating their broad therapeutic utility and ongoing relevance in drug development (Carta & Supuran, 2013).

Properties

IUPAC Name

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-12(2)15(13,14)9-3-4-10-8(7-9)5-6-11-10;/h3-4,7,11H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWQXILQWQNEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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